5-((4-Amino-1H-pyrazol-1-yl)methyl)thiophene-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

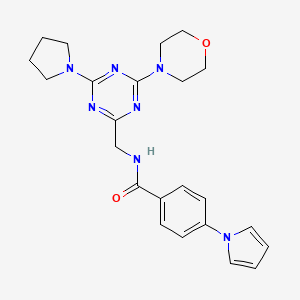

“5-((4-Amino-1H-pyrazol-1-yl)methyl)thiophene-2-carboxylic acid” is a complex organic compound. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The compound also has an amino group and a carboxylic acid group .

Synthesis Analysis

The synthesis of such compounds often involves the use of 5-amino-pyrazoles as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities . These outstanding compounds can be synthesized via a wide variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and heterocyclic rings. The pyrazole ring contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . The thiophene ring contains a sulfur atom, which can contribute to the overall polarity and reactivity of the molecule.Chemical Reactions Analysis

5-Amino-pyrazoles, which are part of the compound’s structure, have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They can participate in a wide variety of chemical reactions, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Scientific Research Applications

Synthesis of Functionalized Thiophene Based Pyrazole Amides

Research has focused on synthesizing pyrazole-thiophene-based amide derivatives using different methodologies, showcasing the versatility of thiophene carboxylic acids in organic synthesis. These compounds were found to have significant nonlinear optical (NLO) properties, with specific compounds exhibiting better NLO responses than others. The study utilized DFT calculations to investigate the electronic structure of synthesized compounds, demonstrating their potential in materials science, especially in developing new materials with desirable electronic and optical properties (Kanwal et al., 2022).

Antimicrobial Activity

The synthesis of novel Schiff bases using thiophene and pyrazole derivatives has been explored, revealing their significant antimicrobial activity. This research underscores the potential of thiophene-pyrazole compounds in developing new antimicrobial agents, which is crucial in the fight against drug-resistant microbial strains (Puthran et al., 2019).

Anti-Tumor Agents

Another application involves the synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, which were evaluated for their anti-tumor activities against hepatocellular carcinoma cell lines. The results revealed promising activities for specific compounds, highlighting the potential therapeutic applications of these synthesized compounds in cancer treatment (Gomha et al., 2016).

Green Synthesis Methodologies

The development of environmentally friendly synthesis methodologies for thiophene-based compounds is also a significant area of research. A study demonstrated the use of a recyclable nano-catalyst for the green synthesis of novel 5-amino-pyrazole-4-carbonitriles, emphasizing the importance of sustainable chemistry practices in the synthesis of organic compounds (Nikpassand et al., 2021).

Future Directions

The future directions in the research and development of such compounds could involve exploring their potential biological activities and therapeutic applications. Given the broad range of activities exhibited by pyrazole compounds , “5-((4-Amino-1H-pyrazol-1-yl)methyl)thiophene-2-carboxylic acid” could be a promising candidate for further study.

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a variety of biological targets These targets include enzymes, receptors, and other proteins involved in various biochemical pathways

Mode of Action

It is known that many heterocyclic compounds, including those containing a pyrazole ring, can interact with their targets through various mechanisms, such as hydrogen bonding . This interaction can lead to changes in the conformation or activity of the target, thereby affecting its function .

Biochemical Pathways

Many heterocyclic compounds, including those containing a pyrazole ring, have been reported to affect a variety of biochemical pathways . These pathways are involved in a wide range of biological processes, including inflammation, tumor growth, diabetes, allergies, and various infectious diseases .

Result of Action

Many heterocyclic compounds, including those containing a pyrazole ring, have been reported to have a variety of biological activities . These activities can result in a wide range of effects at the molecular and cellular levels, depending on the specific targets and pathways affected.

Properties

IUPAC Name |

5-[(4-aminopyrazol-1-yl)methyl]thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2S/c10-6-3-11-12(4-6)5-7-1-2-8(15-7)9(13)14/h1-4H,5,10H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOPPXSLVZWLZOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C(=O)O)CN2C=C(C=N2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidine-2-carboxylic acid](/img/structure/B2849771.png)

![N-{3-[1-(furan-2-carbonyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2849775.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-chlorobenzamide](/img/structure/B2849783.png)

![4-isopropoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2849784.png)

![3,4-difluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2849785.png)

![3-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-1-methylpyrazin-2-one](/img/structure/B2849786.png)

![(E)-N-allyl-2-amino-1-((2-methoxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2849792.png)

![N-[[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2849793.png)